4-Chloro-2-iodophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClINS. It is a member of the isothiocyanate family, which are known for their biological activity and utility in organic synthesis. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with an isothiocyanate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodophenyl Isothiocyanate typically involves the reaction of 4-chloro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. One common method is the reaction of the corresponding amine with thiophosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs safer and more cost-effective methods. For instance, the use of carbon disulfide and di-tert-butyl dicarbonate as reagents in the presence of catalysts like DMAP or DABCO has been explored. These methods aim to minimize the use of toxic and volatile reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-iodophenyl Isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Thioureas: Formed from nucleophilic substitution reactions.
Substituted Phenyl Derivatives: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-iodophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-2-iodophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity underlies its use in enzyme inhibition and protein labeling. The molecular targets often include enzymes and other proteins, leading to the modulation of their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl Isothiocyanate
- 4-Chlorophenyl Isothiocyanate
- 2-Iodophenyl Isothiocyanate
Uniqueness
4-Chloro-2-iodophenyl Isothiocyanate is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution can influence its reactivity and the types of reactions it can undergo. For example, the iodine atom facilitates coupling reactions, while the chlorine atom can affect the compound’s electronic properties .
Eigenschaften
Molekularformel |
C7H3ClINS |
---|---|
Molekulargewicht |
295.53 g/mol |
IUPAC-Name |
4-chloro-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
InChI-Schlüssel |
AZLHVHXOYPATKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)I)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.